(R)-1-(3-Bromo-2-chlorophenyl)ethanamine
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Overview
Description
®-1-(3-Bromo-2-chlorophenyl)ethanamine is an organic compound characterized by the presence of a bromine and chlorine atom attached to a phenyl ring, along with an ethanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(3-Bromo-2-chlorophenyl)ethanamine typically involves the bromination and chlorination of a phenyl ring followed by the introduction of an ethanamine group. One common method involves the use of bromine and chlorine reagents under controlled conditions to achieve selective halogenation. The reaction conditions often include the use of solvents such as dichloromethane or chloroform, and the reactions are typically carried out at low temperatures to prevent over-halogenation.
Industrial Production Methods
Industrial production of ®-1-(3-Bromo-2-chlorophenyl)ethanamine may involve large-scale halogenation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity of the final product. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
®-1-(3-Bromo-2-chlorophenyl)ethanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl ethanamines.
Scientific Research Applications
®-1-(3-Bromo-2-chlorophenyl)ethanamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-1-(3-Bromo-2-chlorophenyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The pathways involved in its mechanism of action can include signal transduction pathways, metabolic pathways, and gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- ®-1-(3-Bromo-2-chlorophenyl)propanamine
- ®-1-(3-Bromo-2-chlorophenyl)butanamine
- ®-1-(3-Bromo-2-chlorophenyl)pentanamine
Uniqueness
®-1-(3-Bromo-2-chlorophenyl)ethanamine is unique due to its specific halogenation pattern and the presence of an ethanamine group. This structural configuration imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C8H9BrClN |
---|---|
Molecular Weight |
234.52 g/mol |
IUPAC Name |
(1R)-1-(3-bromo-2-chlorophenyl)ethanamine |
InChI |
InChI=1S/C8H9BrClN/c1-5(11)6-3-2-4-7(9)8(6)10/h2-5H,11H2,1H3/t5-/m1/s1 |
InChI Key |
MIMATNXERJWKQX-RXMQYKEDSA-N |
Isomeric SMILES |
C[C@H](C1=C(C(=CC=C1)Br)Cl)N |
Canonical SMILES |
CC(C1=C(C(=CC=C1)Br)Cl)N |
Origin of Product |
United States |
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